molecular formula C20H22N4OS B4728293 N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide CAS No. 946692-63-3

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide

Cat. No. B4728293
CAS RN: 946692-63-3
M. Wt: 366.5 g/mol
InChI Key: CMLYRWJCLMVZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BZP and has been found to have a range of biochemical and physiological effects that make it an interesting target for further investigation.

Mechanism of Action

The exact mechanism of action of BZP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake. BZP has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
BZP has a range of biochemical and physiological effects that make it an interesting target for further investigation. In addition to its stimulant effects, BZP has been found to have anxiogenic and anorectic effects. BZP has also been found to increase heart rate and blood pressure, which may contribute to its stimulant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP in lab experiments is its relatively low cost and ease of synthesis. BZP is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using BZP in lab experiments is its potential for toxicity and side effects. Careful dosing and monitoring are necessary to ensure that BZP is used safely and effectively in lab experiments.

Future Directions

There are several potential future directions for research on BZP. One area of interest is the development of more selective BZP analogs that target specific neurotransmitter systems. Another area of interest is the use of BZP as a tool for investigating the role of neurotransmitters in various neurological and psychiatric disorders. Additionally, the potential therapeutic applications of BZP and its analogs in the treatment of these disorders warrant further investigation.

Scientific Research Applications

BZP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BZP as a tool for investigating the mechanisms of action of various neurotransmitters in the brain. BZP has been found to interact with several different neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-15(19(25)22-20-21-17-9-5-6-10-18(17)26-20)23-11-13-24(14-12-23)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYRWJCLMVZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192652
Record name N-2-Benzothiazolyl-α-methyl-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946692-63-3
Record name N-2-Benzothiazolyl-α-methyl-4-phenyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946692-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Benzothiazolyl-α-methyl-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.